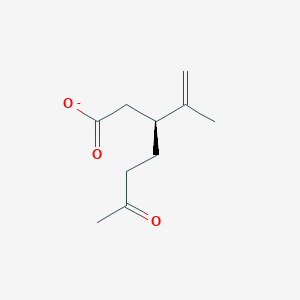

(3S)-3-Isopropenyl-6-oxoheptanoate

CAS No.:

Cat. No.: VC1603730

Molecular Formula: C10H15O3-

Molecular Weight: 183.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15O3- |

|---|---|

| Molecular Weight | 183.22 g/mol |

| IUPAC Name | (3S)-6-oxo-3-prop-1-en-2-ylheptanoate |

| Standard InChI | InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/p-1/t9-/m0/s1 |

| Standard InChI Key | NJOIWWRMLFSDTM-VIFPVBQESA-M |

| Isomeric SMILES | CC(=C)[C@@H](CCC(=O)C)CC(=O)[O-] |

| SMILES | CC(=C)C(CCC(=O)C)CC(=O)[O-] |

| Canonical SMILES | CC(=C)C(CCC(=O)C)CC(=O)[O-] |

Introduction

Chemical Structure and Properties

(3S)-3-isopropenyl-6-oxoheptanoate is an optically active compound with the molecular formula C₁₀H₁₅O₃⁻. It is the conjugate base of (3S)-3-isopropenyl-6-oxoheptanoic acid and possesses a distinct stereocenter at the C-3 position with the S configuration. The compound features an isopropenyl group (methylprop-1-en-2-yl) at C-3, a ketone group at C-6, and a carboxylate group .

The three-dimensional structure of the molecule is characterized by the stereocenter at C-3, which gives the compound its specific biological activity and role in metabolic pathways. The isopropenyl group creates a point of unsaturation in the molecule, contributing to its reactivity in biological systems.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of (3S)-3-isopropenyl-6-oxoheptanoate

The compound exhibits moderate lipophilicity with an XLogP3-AA value of 1.9, suggesting it can traverse biological membranes while maintaining adequate water solubility due to its carboxylate group . This balance of properties is crucial for its biological function as a metabolic intermediate.

Nomenclature and Identifiers

(3S)-3-isopropenyl-6-oxoheptanoate is known by several synonyms and is cataloged in various chemical databases. This section details the various identifiers and naming conventions associated with this compound.

Synonyms and Database Identifiers

Table 2: Nomenclature and Database Identifiers

| Identifier Type | Value | Reference |

|---|---|---|

| IUPAC Name | (3S)-6-oxo-3-prop-1-en-2-ylheptanoate | |

| Alternative IUPAC Name | (3S)-6-oxo-3-(prop-1-en-2-yl)heptanoate | |

| Other Synonym | (3S)-4-methyl-3-(3-oxobutyl)pent-4-enoate | |

| InChI | InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/p-1/t9-/m0/s1 | |

| InChIKey | NJOIWWRMLFSDTM-VIFPVBQESA-M | |

| SMILES | CC(=C)C@@HCC(=O)[O-] | |

| PubChem CID | 443172 | |

| ChEBI ID | CHEBI:211 | |

| KEGG COMPOUND | C11419 | |

| Nikkaji Number | J1.121.166F | |

| Wikidata | Q27105273 |

The multitude of identifiers demonstrates the compound's recognition across different chemical databases and nomenclature systems. The standardized identifiers facilitate consistent referencing in scientific literature and database searches.

Biochemical Role in Metabolic Pathways

(3S)-3-isopropenyl-6-oxoheptanoate plays a significant role in several bacterial metabolic pathways, particularly in the degradation of monoterpenes such as limonene, carveol, and dihydrocarveol.

Role in Limonene Degradation

In Rhodococcus erythropolis DCL14, (3S)-3-isopropenyl-6-oxoheptanoate serves as a key intermediate in the limonene degradation pathway . The compound is produced from (4S)-7-hydroxy-4-isoprenyl-7-methyl-2-oxo-oxepanone in the limonene degradation II (L-limonene) pathway . This reaction represents an important step in the bacterial catabolism of monoterpenes, which are abundant plant-derived compounds.

The metabolic fate of (3S)-3-isopropenyl-6-oxoheptanoate involves its conversion to (3S)-3-isopropenyl-6-oxoheptanoyl-CoA through a CoA-dependent synthetase reaction that requires ATP and coenzyme A . This reaction is catalyzed by 3-isopropenyl-6-oxoheptanoyl-CoA synthetase, an enzyme that has been detected in extracts of R. erythropolis DCL14 grown on limonene .

Connection to Carveol and Dihydrocarveol Metabolism

Research has shown that (3S)-3-isopropenyl-6-oxoheptanoate also functions as an intermediate in the degradation pathways of (4S)-carveol and (4S)-dihydrocarveol . In these pathways, (3S,6R)-6-hydroxy-3-isopropenyl-heptanoate is oxidized to form (3S)-3-isopropenyl-6-oxoheptanoate, with NAD⁺ serving as the electron acceptor in this reaction .

These findings demonstrate that various monoterpene degradation pathways converge at (3S)-3-isopropenyl-6-oxoheptanoate, highlighting its central role in bacterial monoterpene metabolism.

Enzymatic Reactions and Biochemical Transformations

Several enzymes are known to interact with (3S)-3-isopropenyl-6-oxoheptanoate, catalyzing its production and subsequent transformations in metabolic pathways.

Enzymatic Production

The production of (3S)-3-isopropenyl-6-oxoheptanoate can occur through multiple enzymatic reactions:

-

Hydrolysis of 4-isopropenyl-7-methyl-2-oxo-oxepanone (a lactone) by an ε-lactone hydrolase, yielding 6-hydroxy-3-isopropenylheptanoate, which is subsequently oxidized to 3-isopropenyl-6-oxoheptanoate .

-

Direct formation from (4S)-7-hydroxy-4-isoprenyl-7-methyl-2-oxo-oxepanone .

-

Oxidation of (3S,6R)-6-hydroxy-3-isopropenyl-heptanoate by NAD⁺-dependent dehydrogenase .

3-Isopropenyl-6-oxoheptanoyl-CoA Synthetase Activity

The conversion of (3S)-3-isopropenyl-6-oxoheptanoate to its CoA thioester is a critical step in its metabolic processing. This reaction is catalyzed by 3-isopropenyl-6-oxoheptanoyl-CoA synthetase, which has been characterized in R. erythropolis DCL14 .

The enzyme assay for 3-isopropenyl-6-oxoheptanoyl-CoA synthetase activity involves measuring 3-isopropenyl-6-oxoheptanoyl hydroxamate formation in the presence of hydroxylamine. The reaction mixture typically contains:

-

0.7 M hydroxylamine

-

0.1 M Tris-HCl (pH 7.2)

-

20 mM MgCl₂

-

1 mM 3-isopropenyl-6-oxoheptanoate

-

15 mM ATP

-

0.2 mM CoA

-

Cell extract

Research has shown that in dialyzed extracts, degradation of 3-isopropenyl-6-oxoheptanoate occurs only after CoA, ATP, and MgCl₂ are added, indicating the essential role of these cofactors in the enzymatic reaction .

Stereochemistry and Optical Properties

The stereochemistry of (3S)-3-isopropenyl-6-oxoheptanoate is a critical aspect of its structure and function. The compound possesses a stereocenter at the C-3 position with the S configuration.

Stereochemical Characteristics

The specific optical rotation of (3S)-3-isopropenyl-6-oxoheptanoate has been determined and compared with that of its enantiomer, (3R)-3-isopropenyl-6-oxoheptanoate . Chiral gas chromatography (GC) has been employed to distinguish between these enantiomers based on their retention times .

The stereochemical integrity of (3S)-3-isopropenyl-6-oxoheptanoate is essential for its proper function in metabolic pathways. Enzymes involved in its metabolism exhibit stereoselectivity, recognizing and acting upon this specific stereoisomer while potentially ignoring or processing differently its enantiomer.

Synthesis and Production Methods

Various approaches have been employed for the synthesis of (3S)-3-isopropenyl-6-oxoheptanoate, both for research purposes and as a metabolic intermediate in biological systems.

Biological Production

In biological systems, (3S)-3-isopropenyl-6-oxoheptanoate is produced as an intermediate in monoterpene degradation pathways. As discussed earlier, it can be formed through:

These biological routes represent natural synthetic pathways for this compound and provide insights for potential biocatalytic production methods.

Related Compounds and Structural Relationships

(3S)-3-isopropenyl-6-oxoheptanoate exists within a network of structurally and functionally related compounds that participate in similar biochemical processes.

Parent Compound and Derivatives

The parent compound of (3S)-3-isopropenyl-6-oxoheptanoate is (3S)-3-isopropenyl-6-oxoheptanoic acid (CID 443173) , from which it differs by the deprotonation of the carboxylic acid group to form a carboxylate anion.

Other related compounds include:

-

(3R)-3-isopropenyl-6-oxoheptanoate, the enantiomer of the title compound .

-

6-hydroxy-3-isopropenylheptanoate, the reduced form of the ketone group at C-6 .

-

4-isopropenyl-7-methyl-2-oxo-oxepanone, a lactone that can be hydrolyzed to produce derivatives of the title compound .

Functional Relationships

(3S)-3-isopropenyl-6-oxoheptanoate is functionally related to:

-

(4R,7S)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one and (4S,7R)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one, which are involved in related metabolic pathways .

-

CoA thioesters, particularly (3S)-3-isopropenyl-6-oxoheptanoyl-CoA, which is formed in the next step of the metabolic pathway .

These relationships highlight the compound's integration into a broader network of metabolites involved in monoterpene degradation and related biochemical processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume